5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid
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Overview
Description
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid typically involves the following steps:
Reaction Conditions: Common reagents used in the synthesis include trifluoromethoxybenzene, furan derivatives, and suitable catalysts.
Industrial Production Methods: Industrial production may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of substituted furan derivatives.
Scientific Research Applications
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid exerts its effects involves interactions with various molecular targets:
Comparison with Similar Compounds
5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid can be compared with other similar compounds:
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(18-8)11(16)17/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLFQKRPFOCZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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